Cas no 1435901-72-6 (n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate)

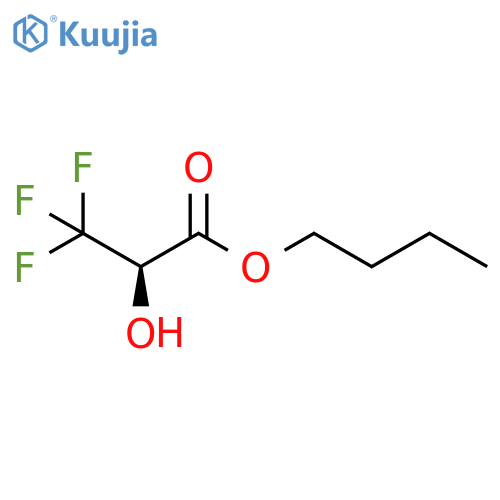

1435901-72-6 structure

商品名:n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

CAS番号:1435901-72-6

MF:C7H11F3O3

メガワット:200.155653238297

CID:4599784

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- n-Butyl(2R)-3,3,3-trifluoro-2-hydroxypropanoate

- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, butyl ester, (2R)-

- n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

-

- インチ: 1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1

- InChIKey: GGJCELATQDWCKB-RXMQYKEDSA-N

- ほほえんだ: C(OCCCC)(=O)[C@@H](O)C(F)(F)F

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC450082-1g |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 1g |

£162.00 | 2025-02-21 | ||

| TRC | B997023-50mg |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B997023-100mg |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 100mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B997023-500mg |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 500mg |

$ 320.00 | 2022-06-06 | ||

| Apollo Scientific | PC450082-250mg |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 250mg |

£67.00 | 2024-07-21 | ||

| Apollo Scientific | PC450082-5g |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |

1435901-72-6 | 5g |

£665.00 | 2025-02-21 |

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

1435901-72-6 (n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate) 関連製品

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量